3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one 3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15610297
InChI: InChI=1S/C22H18O4/c1-12-10-18-20(15-4-3-5-16(15)22(23)26-18)21-19(12)17(11-25-21)13-6-8-14(24-2)9-7-13/h6-11H,3-5H2,1-2H3
SMILES:
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol

3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

CAS No.:

Cat. No.: VC15610297

Molecular Formula: C22H18O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one -

Specification

Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
IUPAC Name 5-(4-methoxyphenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one
Standard InChI InChI=1S/C22H18O4/c1-12-10-18-20(15-4-3-5-16(15)22(23)26-18)21-19(12)17(11-25-21)13-6-8-14(24-2)9-7-13/h6-11H,3-5H2,1-2H3
Standard InChI Key VHDIAFFKCBYTSC-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)OC

Introduction

Structural Overview

The chemical name 3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one suggests a polycyclic framework containing:

  • A chromene core, which is a benzopyran structure.

  • A cyclopentane ring fused to the chromene.

  • A furan ring fused to the structure.

  • Substituents including a 4-methoxyphenyl group at position 3 and a methyl group at position 4.

Synthesis

While no direct synthesis pathway for this specific compound is detailed in the search results, similar fused chromene derivatives are typically synthesized using multi-step organic reactions involving:

  • Cyclization reactions: Formation of fused rings via acid/base catalysis or cycloaddition.

  • Aromatic substitutions: Introduction of methoxy and methyl functional groups.

  • Green chemistry approaches: Use of environmentally friendly solvents or catalysts (e.g., water or ultrasound activation) .

Example Reaction Scheme

For similar compounds:

  • A precursor containing a phenolic group reacts with aldehydes or ketones in the presence of acid/base catalysts to form the chromene moiety.

  • Subsequent cyclization adds furan and cyclopentane rings.

Biological Activity

Compounds with fused chromene structures demonstrate diverse biological activities:

  • Anticancer properties: Chromene derivatives have been studied for their cytotoxic effects against cancer cells .

  • Antioxidant effects: Similar molecules exhibit free radical scavenging activity due to their aromatic systems .

  • Enzyme inhibition: Chromenes are investigated as inhibitors for enzymes like urease or lipoxygenase .

Drug Development

Due to their structural complexity and biological relevance:

  • They are potential candidates for developing drugs targeting cardiovascular diseases, neurodegenerative disorders, and inflammation .

Crystallographic Data

For related compounds:

  • The crystal structures often reveal intricate hydrogen bonding networks (e.g., N-H···O or C-H···π interactions), which stabilize the molecule in solid states .

  • Dihedral angles between aromatic rings influence molecular packing and bioavailability.

Spectroscopic Characterization

Techniques such as NMR, IR, and mass spectrometry are used to confirm the structure:

  • IR: Characteristic peaks for C=O (ketone group) and aromatic C-H stretching.

  • NMR: Signals corresponding to methoxy, methyl groups, and aromatic protons.

Comparative Analysis with Related Compounds

Property3-(4-Methoxyphenyl)-4-methyl...Related Chromenes
Biological ActivityAnticipated anticancer/antioxidantConfirmed anticancer/antioxidant
Synthesis ComplexityHighModerate
Crystallographic FeaturesLikely intricate H-bondingH-bonding observed
ApplicationsDrug candidateDrug candidate

Research Gaps and Future Directions

  • Synthesis Optimization:

    • Development of efficient synthetic pathways using green chemistry principles.

  • Biological Testing:

    • In vitro and in vivo testing to confirm pharmacological properties.

  • Structure-Activity Relationship (SAR):

    • Exploring how modifications to substituents affect activity.

This compound represents an exciting area of research due to its structural complexity and potential applications in medicinal chemistry. Further experimental data would provide more insights into its full range of properties and uses.

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